Cas no 1416346-06-9 ([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid is a specialized thiazole derivative with a molecular structure incorporating acetylaminomethyl and ethoxyphenyl substituents. This compound is of interest in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting inflammatory or metabolic pathways. The presence of the acetic acid moiety enhances its solubility and reactivity, facilitating further derivatization. Its well-defined structure allows for precise modifications, making it valuable for research applications in drug discovery and development. The compound’s stability under standard conditions and compatibility with common synthetic protocols further underscore its utility in organic and pharmaceutical chemistry.
[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid structure
1416346-06-9 structure
Product name:[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid
CAS No:1416346-06-9
MF:C16H18N2O4S
Molecular Weight:334.390122890472
CID:5150485

[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid 化学的及び物理的性質

名前と識別子

    • [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid
    • 5-Thiazoleacetic acid, 2-(acetylamino)-4-(4-ethoxy-3-methylphenyl)-
    • インチ: 1S/C16H18N2O4S/c1-4-22-12-6-5-11(7-9(12)2)15-13(8-14(20)21)23-16(18-15)17-10(3)19/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19)
    • InChIKey: LLMLWCQBBULCEW-UHFFFAOYSA-N
    • SMILES: S1C(CC(O)=O)=C(C2=CC=C(OCC)C(C)=C2)N=C1NC(C)=O

計算された属性

  • 精确分子量: 334.099
  • 同位素质量: 334.099
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 434
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117A^2

[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM503317-1g
2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)aceticacid
1416346-06-9 97%
1g
$317 2022-09-29

[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid 関連文献

[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acidに関する追加情報

Compound Introduction: [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid (CAS No. 1416346-06-9)

[2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid is a sophisticated organic compound characterized by its intricate molecular structure, which includes a thiazole core appended with an acetylamino group and an acetic acid moiety. The compound's chemical formula and structural arrangement make it a subject of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules.

The CAS number 1416346-06-9 provides a unique identifier for this compound, facilitating its recognition and differentiation from other chemical entities. The presence of a thiazole ring, which is a well-known pharmacophore in medicinal chemistry, suggests potential biological activity. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for further investigation.

The structural features of [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid include an acetylamino group at the 2-position of the thiazole ring and a phenyl ring substituted with ethoxy and methyl groups at the 4-position. These substituents contribute to the compound's overall complexity and may influence its biological activity by modulating interactions with biological targets.

In recent years, there has been growing interest in the development of thiazole-based compounds for therapeutic applications. The acetylamino group, in particular, has been shown to enhance binding affinity to certain biological receptors. This functional moiety is often incorporated into drug candidates to improve pharmacokinetic properties and reduce toxicity.

Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structure to achieve desired biological outcomes. Computational modeling and high-throughput screening techniques have been instrumental in identifying promising candidates for further development. [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid represents a prime example of such an effort, showcasing the potential of thiazole derivatives as lead compounds for drug discovery.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These techniques not only enhance synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity.

The pharmacological profile of [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid is currently under investigation in various preclinical studies. Preliminary findings suggest that the compound exhibits notable activity against certain disease models, particularly those involving inflammatory responses and cellular proliferation. These observations align with the known biological effects of thiazole derivatives and warrant further exploration.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking studies have been conducted to evaluate the binding interactions between [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid and potential target proteins. These simulations provide valuable insights into the compound's mechanism of action and help guide subsequent structural modifications.

In conclusion, [2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-ylyl]-acetic acid (CAS No. 1416346) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique chemical features and preliminary biological activity make it an attractive candidate for further development. As research in medicinal chemistry continues to advance, compounds like this one will play a crucial role in the discovery of novel therapeutic agents.

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